molecular formula C13H9BrN2O3 B2638950 5-Bromo-2-(nicotinamido)benzoic acid CAS No. 343226-30-2

5-Bromo-2-(nicotinamido)benzoic acid

Cat. No.: B2638950
CAS No.: 343226-30-2
M. Wt: 321.13
InChI Key: ANFVLFKGGNEYCJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(nicotinamido)benzoic acid is a brominated benzoic acid derivative functionalized with a nicotinamide (vitamin B3-derived amide) group at the 2-position. This compound belongs to a class of bioactive molecules where structural modifications, such as halogenation and amide substitutions, enhance pharmacological properties like target binding, solubility, and metabolic stability.

Properties

IUPAC Name

5-bromo-2-(pyridine-3-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O3/c14-9-3-4-11(10(6-9)13(18)19)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFVLFKGGNEYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(nicotinamido)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Amidation: The attachment of the nicotinamide group to the benzoic acid core.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(nicotinamido)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Amidation and Esterification: The carboxylic acid group can form amides and esters with appropriate reagents.

Common Reagents and Conditions

    Bromination: Typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Amidation: Often carried out using nicotinamide and a coupling agent such as EDCI or DCC.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-2-(nicotinamido)benzoic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: The compound can be used to study enzyme inhibition and receptor binding.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(nicotinamido)benzoic acid involves its interaction with specific molecular targets. The bromine atom and nicotinamide group play crucial roles in its binding affinity and activity. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares key structural analogs of 5-bromo-2-(nicotinamido)benzoic acid, highlighting substituent variations and their impact on molecular properties:

Compound Name Substituent Molecular Formula Elemental Analysis (Found vs. Calculated) Key Properties Reference
5-Bromo-2-(4-propoxybenzamido)benzoic acid 4-Propoxybenzamido C₁₇H₁₆BrNO₄ C: 54.01 vs. 53.99; H: 4.13 vs. 4.26; N: 3.77 vs. 3.70 High purity, enzymatic inhibition (PBP2a/PBP5fm)
5-Bromo-2-(phenylamino)benzoic acid Phenylamino C₁₃H₁₀BrNO₂ N/A Crystalline structure, hydrogen-bonded dimers
5-Bromo-2-((4-chlorophenyl)sulfonamido)benzoic acid 4-Chlorophenylsulfonamido C₁₃H₁₀BrClNO₄S N/A Metalloenzyme inhibition (hMetAP2 IC₅₀ = 9.1 μM)
5-Bromo-2-{[...]oxadiazol-2-yl}benzoic acid (Compound 5) Oxadiazole-linked aryl group C₁₈H₁₅BrN₄O₃ N/A Anti-inflammatory (51.05% inhibition at 51.05 mg/kg)

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., sulfonamido in ) enhance enzyme inhibition, while bulkier groups (e.g., oxadiazole in ) improve anti-inflammatory activity.
  • Hydrogen Bonding: The phenylamino analog forms stable hydrogen-bonded dimers, influencing crystal packing and solubility .
Physicochemical Behavior
  • Extraction Efficiency : Benzoic acid derivatives with higher hydrophobicity (e.g., bromo-substituted) exhibit faster extraction rates in emulsion liquid membranes due to larger distribution coefficients (e.g., benzoic acid > acetic acid) .
  • Thermodynamic Stability: Tautomeric forms of amino-bromobenzoic acids (e.g., 4-amino-5-bromo benzoic acid) show conformational stability influenced by substituent positioning .

Biological Activity

5-Bromo-2-(nicotinamido)benzoic acid is an organic compound notable for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Bromine atom at the 5th position
  • Nicotinamide group at the 2nd position of the benzoic acid core

This unique structure contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom enhances its lipophilicity, while the nicotinamide moiety may facilitate hydrogen bonding with target proteins. This interaction can lead to:

  • Enzyme inhibition : The compound has been shown to inhibit certain enzymes, potentially impacting metabolic pathways.
  • Receptor binding : It may modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in treating infections.

CompoundTargetIC50 (µM)
This compoundMabA enzyme45 ± 6
Similar benzoic derivativesVarious bacteriaVaries

Enzyme Inhibition Studies

In a study evaluating the structure-activity relationship (SAR) of various compounds, this compound was identified as a potent inhibitor of specific enzymes involved in bacterial metabolism. The presence of both the bromine and nicotinamide groups was critical for its inhibitory activity.

Case Studies

  • NF-κB Activation : A study focused on compounds enhancing NF-κB activity found that derivatives similar to this compound could modulate immune responses through this pathway. The compound's structural features were essential for its efficacy in enhancing NF-κB activation in response to stimuli like LPS (lipopolysaccharides) .
  • Antitubercular Activity : In research targeting tuberculosis, compounds structurally related to this compound demonstrated significant inhibition of the MabA enzyme, crucial for mycobacterial survival. The IC50 values reported suggest a promising avenue for developing new antitubercular agents .

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